molecular formula C17H18ClN3O2 B1419875 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid CAS No. 1053960-15-8

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid

Cat. No. B1419875
CAS RN: 1053960-15-8
M. Wt: 331.8 g/mol
InChI Key: LUWYSIYXLZHYHW-UHFFFAOYSA-N
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Description

The compound “2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .

Scientific Research Applications

Antiproliferative Applications

Compounds containing arylpiperazine moieties, such as the one you’ve mentioned, have shown potential in antiproliferative applications. This is particularly relevant in the development of treatments for conditions like benign prostatic hyperplasia (BPH), where such compounds act as adrenergic receptor antagonists .

Adrenergic Receptor Antagonism

The compound’s structure suggests it could be used as an adrenergic receptor antagonist. This application is significant in pharmacology, where antagonists are used to treat various conditions by blocking the action of adrenergic receptors .

Structural Analysis and Drug Design

The detailed structural analysis of similar compounds provides insights into drug design and development. Understanding the structure-activity relationship is crucial for designing new drugs with improved efficacy and reduced side effects .

Biological Potential in Plant Growth

While not directly related to your compound, indole derivatives (which share some structural similarities) play a role in plant growth as hormones. The biological potential of such compounds is vast, ranging from growth promotion to disease resistance in plants .

Synthesis of Complex Molecules

The synthesis process of related indole derivatives demonstrates the compound’s potential use in creating complex molecules. Such synthetic pathways are essential for pharmaceutical applications, where precise molecular structures are required for specific therapeutic effects .

Pharmacological Activity

Indole derivatives, which are structurally related to your compound, have a wide range of pharmacological activities. These activities include antifungal, antibacterial, and anti-inflammatory effects, among others .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes in cellular functions . These interactions often result in the inhibition or activation of the target, which can lead to a variety of biological effects .

Biochemical Pathways

It’s worth noting that similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the modulation of immune response, inhibition of viral replication, reduction of inflammation, and the induction of cell death in cancer cells .

Pharmacokinetics

It’s worth noting that the piperazine ring, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O2/c18-14-4-1-3-13(11-14)12-20-7-9-21(10-8-20)16-15(17(22)23)5-2-6-19-16/h1-6,11H,7-10,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWYSIYXLZHYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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